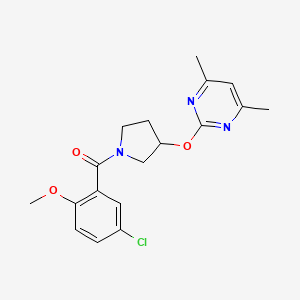
(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" is a complex organic molecule. Its unique structure, featuring a phenyl ring substituted with chlorine and methoxy groups, as well as a pyrrolidinyl-methanone moiety linked to a dimethylpyrimidinyl group, has made it a subject of interest in various scientific domains.
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing this compound typically involves multi-step organic synthesis techniques. The synthesis begins with the preparation of the core phenyl ring system, followed by stepwise introduction of the methoxy and chloro substituents. The pyrrolidinyl and pyrimidinyl components are introduced via selective reactions including nucleophilic substitution and condensation reactions, facilitated by specific catalysts under controlled temperatures and pressures.
Industrial Production Methods
Industrial production generally scales up the laboratory synthesis procedures. Batch reactors or continuous flow systems are utilized to maintain precise control over reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure product purity and yield optimization.
化学反应分析
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation to yield various oxidized derivatives.
Reduction: : Reduction reactions typically target the carbonyl group, converting it to alcohol derivatives.
Substitution: : Nucleophilic substitution reactions can modify the chloro or methoxy groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used as reducing agents.
Substitution: : Typical reagents include alkyl halides for alkylation and various nucleophiles for other substitutions.
Major Products Formed from These Reactions
Products from these reactions include alcohol derivatives from reduction, higher-order oxidized compounds, and various substituted derivatives from nucleophilic substitutions.
科学研究应用
The compound is used extensively in:
Chemistry: : As a precursor in the synthesis of more complex molecules.
Biology: : In studies of cellular pathways and receptor binding due to its unique structural motifs.
Medicine: : Potential therapeutic applications are under investigation due to its bioactive properties.
Industry: : Used in the development of specialized materials and as an intermediate in various manufacturing processes.
作用机制
The compound's mechanism of action involves interaction with molecular targets such as enzymes and receptors. Its structural features allow it to fit into specific binding sites, altering the activity of these biological molecules. Pathways influenced by the compound include signal transduction pathways and metabolic pathways.
相似化合物的比较
Compared to similar compounds, "(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone" exhibits unique binding affinity and reaction profile. Similar compounds include:
(5-Chloro-2-methoxyphenyl)(3-((4-methylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
(5-Chloro-2-methoxyphenyl)(3-((4,6-dimethylpyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone These variations primarily differ in their pyrimidine substituents, influencing their chemical reactivity and biological activity.
属性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3/c1-11-8-12(2)21-18(20-11)25-14-6-7-22(10-14)17(23)15-9-13(19)4-5-16(15)24-3/h4-5,8-9,14H,6-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNYXFBJNVTFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
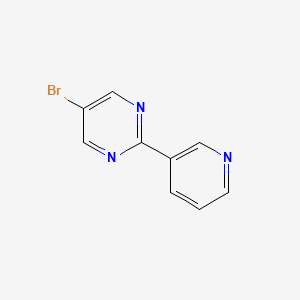
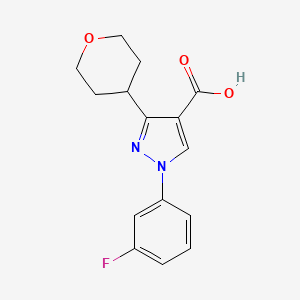
![N-(3,5-dimethylphenyl)-10-[4-(propan-2-yl)benzenesulfonyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2738092.png)

![N-{2-[5-(2-chloroacetyl)thiophen-2-yl]ethyl}methanesulfonamide](/img/structure/B2738095.png)
![N-(5-(2-phenoxypropanoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2738097.png)

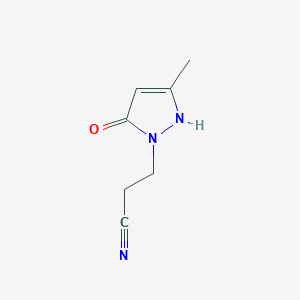
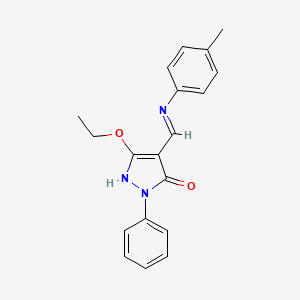


![6-(4-(4-fluorophenyl)piperazine-1-carbonyl)-7-(2-methoxyethyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2738107.png)
![N-(2-methylquinolin-4-yl)-N'-[2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2738108.png)
![5-chloro-2-(methylsulfanyl)-N-{[4-(trifluoromethoxy)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2738109.png)
